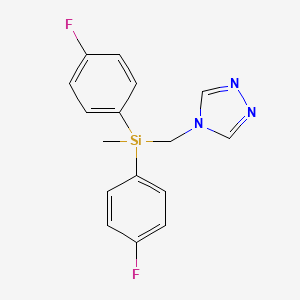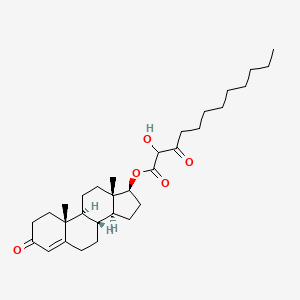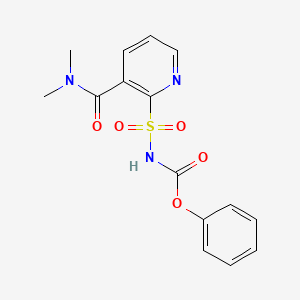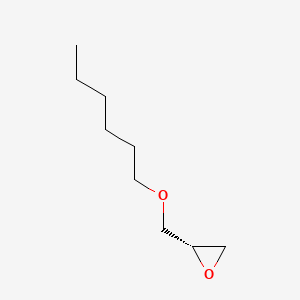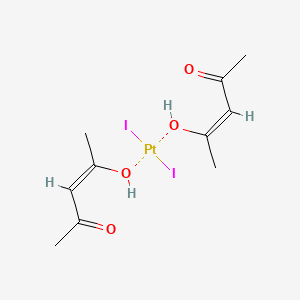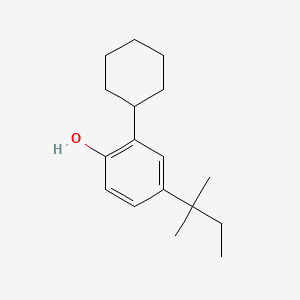
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is an organic compound with the molecular formula C17H26O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclohexyl group and a 1,1-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- typically involves the alkylation of phenol with cyclohexyl and 1,1-dimethylpropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl and dimethylpropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl and dimethylpropyl derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyl and dimethylpropyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-: Similar structure but lacks the 1,1-dimethylpropyl group.
Phenol, 4-tert-butyl-: Contains a tert-butyl group instead of the 1,1-dimethylpropyl group.
Uniqueness
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is unique due to the presence of both cyclohexyl and 1,1-dimethylpropyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
71889-14-0 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-4-17(2,3)14-10-11-16(18)15(12-14)13-8-6-5-7-9-13/h10-13,18H,4-9H2,1-3H3 |
Clave InChI |
ULWIPPTYIDIZOB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



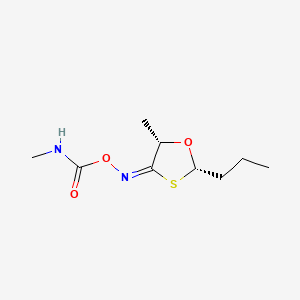


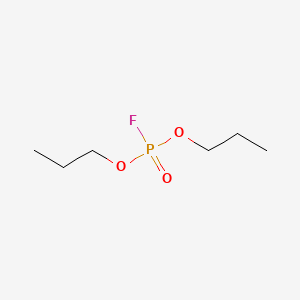

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)

